molecular formula C4H8BrClO B2875836 1-Bromo-3-(chloromethoxy)propane CAS No. 54314-83-9

1-Bromo-3-(chloromethoxy)propane

Cat. No.: B2875836
CAS No.: 54314-83-9
M. Wt: 187.46
InChI Key: UMGFNULODFNOJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(chloromethoxy)propane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

1-Bromo-3-(chloromethoxy)propane, with the chemical formula C4_4H8_8BrClO and CAS number 54314-83-9, is an organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides. This article reviews its biological activities, potential toxicological effects, and relevant research findings.

This compound is characterized by the presence of both bromine and chlorine substituents, which influence its reactivity and biological interactions. The compound exhibits the following properties:

PropertyValue
Molecular Weight185.46 g/mol
Boiling Point164 °C
Density1.45 g/cm³
SolubilitySoluble in organic solvents

Toxicological Studies

Research has indicated that this compound poses various health risks upon exposure. Notably, a study involving inhalation exposure in mice revealed significant findings regarding its carcinogenic potential:

  • Study Design : Groups of male and female mice were exposed to varying concentrations (0, 25, 100, and 400 ppm) of the compound for six hours daily over two years.
  • Findings :
    • Increased incidence of bronchioloalveolar adenoma and carcinoma was observed in male mice at all exposure levels (P < 0.01).
    • Female mice also exhibited a significant increase in Harderian gland adenoma at the highest concentration (P < 0.01).
    • Non-neoplastic lesions were noted in the nasal cavity and forestomach, indicating potential irritative effects from inhalation .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Nucleophilic Substitution Reactions : The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules.
  • Genotoxicity : Evidence suggests that exposure may lead to DNA damage, contributing to its carcinogenic profile .

Case Studies

A comprehensive assessment of exposure scenarios highlights the relevance of this compound in occupational settings:

  • Occupational Exposure : Workers in industries utilizing brominated compounds reported elevated health risks associated with long-term exposure to similar chemicals, including respiratory issues and increased cancer rates.
  • Environmental Impact : As a chemical intermediate, its release into the environment raises concerns regarding both ecological toxicity and human health risks due to potential bioaccumulation.

Properties

IUPAC Name

1-bromo-3-(chloromethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGFNULODFNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021512
Record name 3-Bromopropyl chloromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54314-83-9
Record name 3-Bromopropyl chloromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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